N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that falls under the category of thienopyrimidines. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The structure of this compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, further modified by various functional groups that contribute to its unique properties and biological activities.
This compound is cataloged in several chemical databases, including PubChem and BenchChem, where detailed descriptions and structural information can be found. Its IUPAC name reflects the intricate nature of its molecular structure, which includes multiple substituents that influence its chemical behavior and biological interactions.
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be classified as:
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves several steps starting from readily available starting materials.
Methods and Technical Details:
The molecular structure of N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C22H24ClN3O2S |
Molecular Weight | 425.95 g/mol |
InChI | InChI=1S/C22H24ClN3O2S/c1-16(17)14(21)19(20)23(25)24(22)18(15)13(12)11/h5-12,14H,1-4H3,(H,23,25) |
SMILES | O=C(CSc1nc2ccsc2c(=O)n1-c1ccccc1Cl)NCCc1ccc(Cl)cc1 |
This compound exhibits a complex three-dimensional arrangement due to the presence of multiple rings and functional groups.
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions:
Reactions and Technical Details:
The mechanism of action for N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide primarily involves its interaction with specific molecular targets within cells:
The physical and chemical properties of N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide include:
Property | Value |
---|---|
Appearance | Solid (specific appearance may vary based on purity) |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified; requires experimental determination |
Boiling Point | Not specified; requires experimental determination |
These properties are essential for understanding the compound's behavior in various environments and applications.
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has potential applications in scientific research:
This comprehensive analysis highlights the significance of N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide in both theoretical research and practical applications within the pharmaceutical field.
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 18766-66-0